2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6(10)3-5-4(7(11)12)1-2-9-5/h1-2,9H,3H2,(H2,8,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGPDHOMPYLKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314814 | |
| Record name | 2-(2-Amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67464-87-3 | |
| Record name | NSC288725 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which can then undergo thermal cyclization to form the desired pyrrole derivative . The reaction conditions often involve heating the reaction mixture at 65–75°C for 3–4 hours in the presence of aliphatic alcohols such as methanol, ethanol, or propan-2-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyrrole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Pyrrole derivatives, including 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid, have been investigated for their potential therapeutic effects. They exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. Research has highlighted their role as precursors in drug development, particularly in synthesizing novel therapeutic agents targeting various diseases.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective properties of compounds related to pyrrole derivatives. The results indicated that certain derivatives demonstrated significant neuroprotective effects against oxidative stress models, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease. The compounds were assessed for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurotoxicity; the most promising compounds showed inhibition comparable to established drugs like Selegiline .
Antitumor Activity
Inhibition of Tumor Growth
Research has demonstrated that pyrrole-based compounds can be effective in inhibiting tumor cell proliferation. For instance, modifications of the pyrrole core structure have led to the discovery of potent inhibitors against various cancer cell lines. Compounds derived from this compound have shown promising results in inhibiting growth in human carcinoma cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1g | A-549 | 0.065 | Inhibition of EGFR |
| 1h | MDA-MB-468 | 9.4 | Inhibition of VEGFR |
Biological Interactions
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within biological systems. These interactions can lead to the modulation of enzymatic activities and cellular pathways, which is crucial for its therapeutic applications .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that enhance its biological activity. Techniques such as acylation and nucleophilic substitution are commonly employed to modify the pyrrole core for improved efficacy .
Mechanism of Action
The mechanism of action of 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors in the central nervous system .
Comparison with Similar Compounds
Key Findings and Limitations
- Data gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.
- Contradictions : Substituent effects on melting points vary; for example, thienylmethyl groups () elevate melting points compared to simpler alkyl analogs.
Biological Activity
2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid, also known as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of n-acyl-alpha amino acids and derivatives, which are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.
The compound's structure features a pyrrole ring substituted with an amino group and a carboxylic acid moiety, which are critical for its biological activity. Its chemical formula is C₇H₈N₂O₃, and it exhibits properties that influence its pharmacokinetics and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Pyrrole derivatives have been shown to possess significant antioxidant properties. The DPPH radical scavenging assay demonstrated that certain pyrrole compounds can effectively neutralize free radicals, suggesting potential protective effects against oxidative stress .
- Anticancer Potential : Modifications of the pyrrole core have led to the development of potent inhibitors of Bcl-2 and Bcl-xL proteins, which are implicated in cancer cell survival. For instance, compounds derived from similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer efficacy .
- Antitubercular Activity : Recent studies on related pyrrole compounds have highlighted their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Compounds designed with electron-withdrawing groups exhibited MIC values lower than 0.016 μg/mL, showcasing their potential as new anti-TB agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrrole Ring : The five-membered nitrogen-containing ring is essential for biological interactions.
- Carboxylic Acid Group : This moiety is crucial for binding to target proteins and influencing solubility.
- Amino Group : The presence of an amino group enhances interactions with biological targets, potentially increasing efficacy.
Antioxidant Studies
In one study, various pyrrole derivatives were synthesized and evaluated for their antioxidant capacity using DPPH and reducing power assays. Compounds with a free carboxylic moiety demonstrated enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
Cancer Inhibition Studies
Another investigation focused on the modification of a pyrrole-based compound to inhibit Bcl-2 family proteins. The modified compound displayed remarkable binding affinity (K_i < 1 nM) and inhibited tumor growth effectively in vivo, suggesting that structural modifications significantly enhance anticancer properties .
Antitubercular Efficacy
A series of pyrrole-2-carboxamides were assessed for their anti-TB activity against M. tuberculosis. The results indicated that specific substitutions could drastically improve potency while maintaining low cytotoxicity levels (IC50 > 64 μg/mL), making them promising candidates for further development .
Data Tables
| Biological Activity | Compound | IC50 (nM) | MIC (μg/mL) |
|---|---|---|---|
| Antioxidant | Pyrrole Derivative A | < 10 | N/A |
| Anticancer | Compound 32 | 1 - 2 | N/A |
| Antitubercular | Pyrrole-2-Carboxamide | N/A | < 0.016 |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylic acid, and how do reaction conditions impact yield?
Methodological Answer: Synthesis typically involves multi-step routes, starting with the functionalization of pyrrole derivatives. For example, introducing the 2-amino-2-oxoethyl group may require coupling reactions using activated esters or amidation agents. Reaction conditions such as pH (e.g., acidic for cyclization), solvent polarity (e.g., DMF for solubility), and temperature (e.g., reflux for kinetic control) significantly influence yield and purity. Evidence from similar compounds, such as ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate, highlights the use of sodium borohydride for selective reductions and potassium permanganate for oxidations . Purification via column chromatography with silica gel (gradient elution of ethyl acetate/hexane) is recommended to isolate the carboxylic acid derivative .
Q. How can researchers optimize purification protocols to achieve >95% purity for biological assays?
Methodological Answer: Recrystallization using polar aprotic solvents (e.g., DMSO-water mixtures) is effective for removing unreacted intermediates. For example, 2-(carboxymethyl)-1H-pyrrole-3-carboxylic acid derivatives often require iterative crystallization steps to eliminate ester byproducts . High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (0.1% in H2O/ACN) is advised for final purity validation. Monitor purity via LCMS (ESI+ mode) to detect trace impurities .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use 1H and 13C NMR in DMSO-d6 to resolve tautomeric equilibria (common in pyrrole derivatives). For instance, the carboxylic acid proton typically appears as a broad singlet near δ 12-13 ppm .
- IR Spectroscopy: Confirm the presence of carbonyl groups (amide C=O at ~1650 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS can distinguish between the molecular ion [M+H]+ and potential degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry to analyze electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) requires preparing the ligand’s PDBQT file with protonation states adjusted to physiological pH. For example, docking studies on similar pyrrole-carboxylic acids revealed hydrogen bonding with catalytic residues in binding pockets . Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity).
Q. How should discrepancies in reported biological activities of structurally analogous compounds inform experimental design?
Methodological Answer: Contradictions in data (e.g., varying IC50 values for enzyme inhibition) often arise from differences in assay conditions (e.g., buffer ionic strength or co-solvents). To address this:
- Perform dose-response curves under standardized conditions (e.g., 25 mM Tris-HCl, pH 7.4).
- Use orthogonal assays (e.g., SPR and fluorescence quenching) to confirm activity.
- Compare substituent effects: For example, replacing the phenyl group in ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate with a methyl group alters hydrophobicity and binding kinetics .
Q. What strategies mitigate challenges in studying the compound’s tautomerism and stability in aqueous solutions?
Methodological Answer:
- pH Control: Stabilize the dominant tautomer by buffering solutions at pH values where the carboxylic acid is deprotonated (e.g., pH > 5).
- Solvent Screening: Use deuterated solvents (e.g., D2O with NaOD) for NMR studies to track tautomeric shifts.
- Accelerated Stability Testing: Store samples at 4°C (short-term) and -80°C (long-term) with desiccants. Monitor degradation via HPLC at intervals .
Data Interpretation and Validation
Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Batch Comparison: Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm consistency in coupling patterns and carbon-proton correlations.
- X-ray Crystallography: If crystals are obtainable, determine the solid-state structure to validate the proposed tautomer. For example, ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate derivatives have been structurally confirmed via single-crystal XRD .
- Elemental Analysis: Use CHNS microanalysis to verify stoichiometry and detect impurities (e.g., residual solvents) .
Q. What experimental controls are essential for ensuring reproducibility in biological activity studies?
Methodological Answer:
- Positive/Negative Controls: Include known inhibitors/activators of the target (e.g., staurosporine for kinase assays).
- Solvent Controls: Account for DMSO effects (<0.1% final concentration).
- Cell-Based Assays: Use isogenic cell lines to rule out off-target effects. For example, test cytotoxicity in HEK293 and HeLa cells to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
